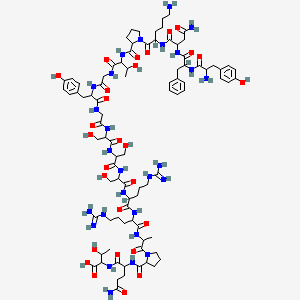
Carcinoembryonic Antigen CEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
CEA is a protein that people are born with high levels of, which decrease as they get older . Scientists first discovered CEA in 1968 when they isolated extracts of liver metastasized by colorectal cancer and also from the normal fetal digestive tract . Certain conditions, including certain types of cancer, can increase your blood CEA levels .Chemical Reactions Analysis
CEA is a type of glycoprotein involved in cell adhesion, which are produced during fetal development . The risk of diseases such as pancreatic, breast, and colon cancers increases when the level of CEAs exceeds 5 ng mL−1 in the serum/plasma .Physical And Chemical Properties Analysis
CEA is a glycoprotein, which means it is a protein with a lot of sugars added to it . It is usually produced in gastrointestinal tissue during fetal development, but the production stops before birth . Consequently, CEA is usually present at very low levels in the blood of healthy adults .Aplicaciones Científicas De Investigación
Colorectal Cancer Marker : CEA is primarily used as a tumor marker in gastrointestinal cancers, especially colorectal malignancies. High preoperative concentrations of CEA are associated with poor prognosis. It's effective for early detection of liver metastasis in colorectal cancer patients (Duffy, 2001).
Intercellular Adhesion Molecule : CEA functions as an intercellular adhesion molecule. It mediates aggregation of cultured human colon adenocarcinoma cells and is involved in the sorting of cells in heterogeneous populations (Benchimol et al., 1989).
Role in Gene Expression and Apoptosis : The transcription factor SOX9 down-regulates CEA gene expression and induces apoptosis in colon carcinoma cells, suggesting a potential therapeutic target (Jay, Berta, & Blache, 2005).
Diagnostic Accuracy in Cancer Recurrence : Studies show varying sensitivity and specificity of CEA in detecting colorectal cancer recurrence, indicating its limited effectiveness in detecting treatable recurrences at an early stage (Sørensen et al., 2016).
CEACAMs in Cancer Progression and Metastasis : CEACAMs, a larger family of carcinoembryonic antigen-related cell adhesion molecules, play diverse roles in cancer progression, inflammation, angiogenesis, and metastasis, making them important biomarkers and therapeutic targets in various cancers (Beauchemin & Arabzadeh, 2013).
Adhesion Properties : CEA's adhesive properties may be linked to tumor progression, highlighting its potential role in cancer development (Krop‐Watorek & Lisowska, 1998).
Biosensors for CEA Detection : Advances in biosensor technology, particularly aptamer-based biosensors, provide a sensitive, selective, and cost-effective method for detecting CEA, crucial for diagnosing and monitoring various cancers (Xiang et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Emerging trends and research directions include the use of CEA in liquid biopsy and integration with other biomarkers . Liquid biopsy techniques that analyze circulating tumor markers, including CEA, show promise in cancer detection and monitoring . Combining CEA with other biomarkers enhances diagnostic accuracy and prognostic value .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESAKNQFPFWLN-UOGODTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69N11O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





